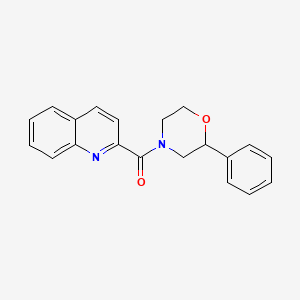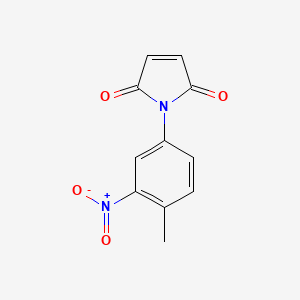
N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" is a compound of interest in the field of chemistry due to its unique structure and potential for various applications. The compound's synthesis, molecular and physical characteristics, as well as its chemical behaviors, are critical for understanding its potential uses and interactions with other substances.
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves reactions with primary amino moieties and various catalysts under specific conditions. For example, derivatives synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of catalysts at room temperature under solvent-free conditions have been reported, highlighting a method that might be similar to or inspire the synthesis of the specified compound (R. Ghorbani-Vaghei & M. Amiri, 2014).
Molecular Structure Analysis
The analysis of molecular structures, including sulfonamide derivatives, often involves examining their conformation, hydrogen-bonding interactions, and crystal structures. For instance, studies on sulfanylidene tetrahydropyrimidine derivatives reveal complex hydrogen-bonded ribbon structures, which may offer insights into the molecular structure of "N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" (B. Sarojini et al., 2015).
Chemical Reactions and Properties
The reactivity of sulfonamide derivatives with various reagents under different conditions is a key aspect of their chemical properties. For example, the reaction of sulfonamides with carbodiimides to form cycloadducts, which can undergo further transformations, illustrates the reactive nature of these compounds and provides a basis for understanding similar reactions that "N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" might undergo (T. Minami et al., 1973).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. Research on compounds like "N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" often includes detailed physical characterization to facilitate their use in further studies and applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are essential aspects of sulfonamide chemistry. Investigations into the reactivity of sulfonamides with heterocumulenes, for example, reveal their potential to form various cyclic and acyclic structures, suggesting a wide range of chemical behaviors that could be relevant for the compound (M. Anitha & K. Swamy, 2018).
Aplicaciones Científicas De Investigación
Computational Quantum Chemical and Biological Studies
A study by Gaurav and Krishna (2021) in the Journal of Pharmaceutical Research International explored the Computational Quantum Chemical (CQC) aspects, Pharmacokinetic properties, and other biological components of Uracil-5-Tertiary Sulfonamides, which are structurally related to N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. This research provided insights into the spectral chemical data and pharmacokinetic properties of these compounds (Gaurav & Krishna, 2021).
Synthesis and Properties of Derivatives
Śladowska et al. (1990) in Farmaco studied the condensation of similar compounds, leading to derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. This research is relevant to understanding the synthetic routes and properties of derivatives related to the chemical compound (Śladowska et al., 1990).
Cytotoxic Activity and Antimicrobial Properties
Elumalai et al. (2017) in the Journal of Taibah University for Science investigated the antimicrobial and in vitro cytotoxicity of novel sulphanilamide condensed 1,2,3,4-tetrahydropyrimidines, which are structurally similar to the compound . Their findings showed varying degrees of antimicrobial activities and cytotoxicity, providing insights into the potential biomedical applications of these compounds (Elumalai et al., 2017).
Precursor to Biologically Active Compounds
Haider et al. (2009) in Acta Crystallographica Section E: Structure Reports Online described the synthesis of N-cyclohexyl-N-propylbenzenesulfonamide and N-cyclohexyl-N-ethylbenzenesulfonamide. These compounds are of interest as precursors to biologically active sulfur-containing heterocyclic compounds, suggesting a potential application area for N-cyclohexyl-N,1,3,6-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (Haider et al., 2009), (Khan et al., 2009).
Propiedades
IUPAC Name |
N-cyclohexyl-N,1,3,4-tetramethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-10-12(13(18)16(3)14(19)15(10)2)22(20,21)17(4)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPLYSPGYASXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N,1,3,4-tetramethyl-2,6-dioxopyrimidine-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


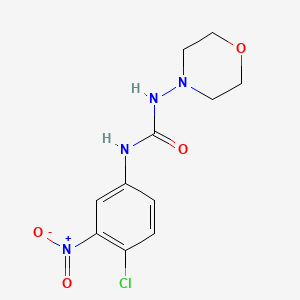
![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)
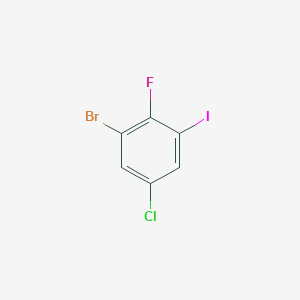
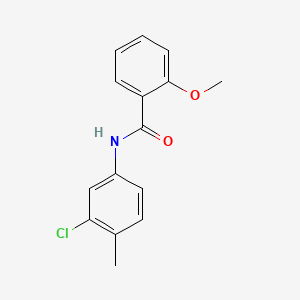
![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)
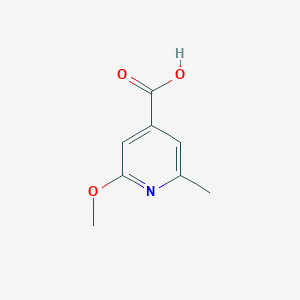
amino}acetamide](/img/structure/B2489224.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)


